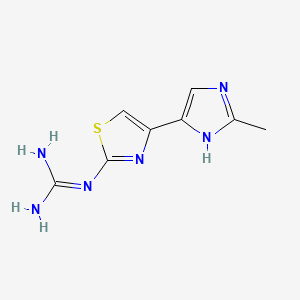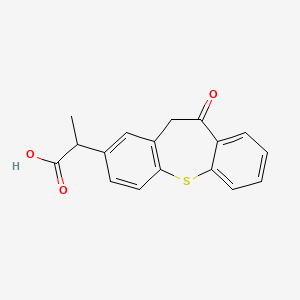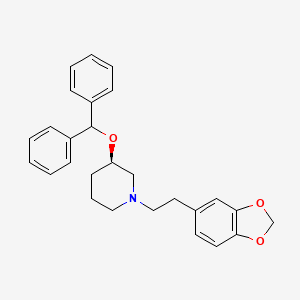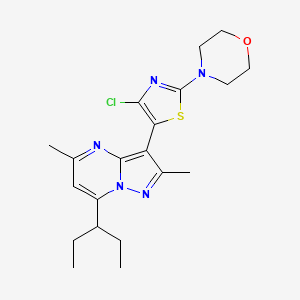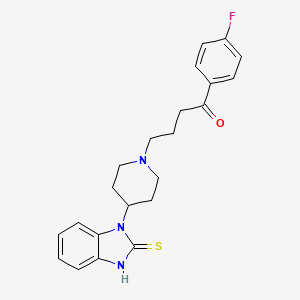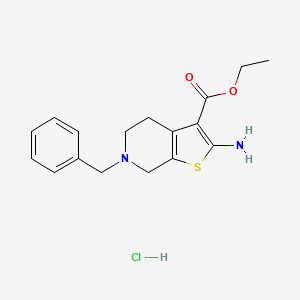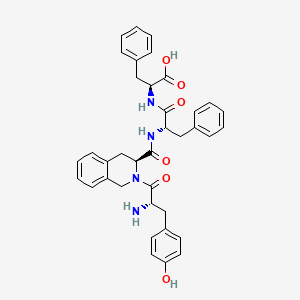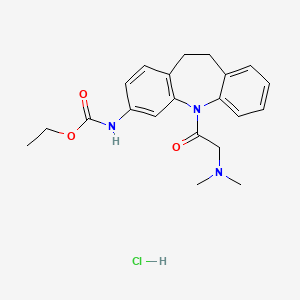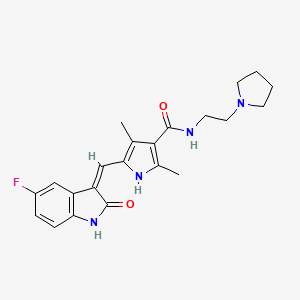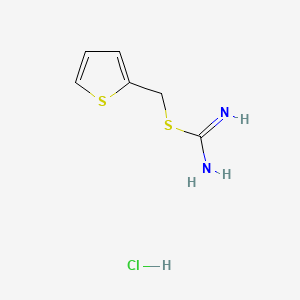
TPT-172 HCl (R33)
概要
説明
TPT-172は、チオフェン-2-イルメチルカルバミドチオアート塩酸塩としても知られており、チオフェンチオ尿素誘導体です。この化合物は、アルツハイマー病などの神経変性疾患の治療における潜在的な治療用途により注目を集めています。TPT-172は薬理学的シャペロンとして機能し、細胞内の特定のタンパク質複合体を安定化させます。
作用機序
TPT-172は、エンドソームからタンパク質貨物を仕分けおよび輸送するタンパク質群であるレトロマー複合体を安定化させることによって効果を発揮します。レトロマー複合体の貨物認識コアにあるVPS35-VPS26-VPS29三量体に結合することにより、TPT-172はこれらのタンパク質の分解を防ぎ、それらの機能を強化します。 この安定化は、神経変性疾患に関与するアミロイドβやタウなどの有毒なタンパク質凝集体の形成を減少させるのに役立ちます .
生化学分析
Biochemical Properties
TPT-172 HCl (R33) plays a significant role in biochemical reactions, particularly in the stabilization of retromer complexes. Retromer complexes are crucial for endosomal trafficking, and TPT-172 HCl (R33) has been shown to enhance their function . The compound interacts with enzymes, proteins, and other biomolecules such as amyloid precursor protein (APP) and tau protein. These interactions help reduce amyloid-beta (Aβ) and phosphorylated tau (pTau) levels, which are associated with Alzheimer’s disease .
Cellular Effects
TPT-172 HCl (R33) has notable effects on various types of cells and cellular processes. In neurons derived from human induced pluripotent stem cells (hiPSCs), TPT-172 HCl (R33) has been shown to reduce Aβ and pTau levels . This reduction is significant as it helps mitigate the pathological indicators of Alzheimer’s disease. Additionally, TPT-172 HCl (R33) influences cell signaling pathways, gene expression, and cellular metabolism by stabilizing retromer complexes and enhancing their function .
Molecular Mechanism
The molecular mechanism of TPT-172 HCl (R33) involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. TPT-172 HCl (R33) binds to retromer complexes, stabilizing them and enhancing their function . This stabilization helps reduce the levels of Aβ and pTau by promoting the proper trafficking of APP and preventing its amyloidogenic processing . Additionally, TPT-172 HCl (R33) influences gene expression by modulating the activity of enzymes involved in the phosphorylation of tau protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TPT-172 HCl (R33) have been observed to change over time. The compound has shown stability under various storage conditions, including -20°C for up to two years in powder form and -80°C for up to six months in DMSO . Long-term studies have demonstrated that TPT-172 HCl (R33) can maintain its efficacy in reducing Aβ and pTau levels over extended periods
Dosage Effects in Animal Models
The effects of TPT-172 HCl (R33) vary with different dosages in animal models. In a study involving transgenic mice, TPT-172 HCl (R33) was administered in drinking water at a specific dosage, resulting in reduced Aβ deposition, tau hyperphosphorylation, and memory deficits . Higher dosages of TPT-172 HCl (R33) have been associated with increased efficacy in reducing pathological indicators, but potential toxic or adverse effects at high doses need to be carefully monitored .
Metabolic Pathways
TPT-172 HCl (R33) is involved in metabolic pathways related to endosomal trafficking and amyloidogenic processing. The compound interacts with enzymes such as BACE1, which is involved in the cleavage of APP . By stabilizing retromer complexes, TPT-172 HCl (R33) helps reduce the exposure of APP to amyloidogenic processing, thereby decreasing the production of Aβ
Transport and Distribution
Within cells and tissues, TPT-172 HCl (R33) is transported and distributed through interactions with transporters and binding proteins. The compound’s stabilization of retromer complexes plays a crucial role in its localization and accumulation within cells . This stabilization helps ensure the proper trafficking of APP and other biomolecules, thereby reducing the levels of Aβ and pTau .
Subcellular Localization
TPT-172 HCl (R33) exhibits specific subcellular localization, primarily within endosomes. The compound’s stabilization of retromer complexes directs it to these compartments, where it exerts its effects on APP trafficking and amyloidogenic processing
準備方法
合成経路および反応条件
TPT-172の合成には、チオフェン-2-カルバルデヒドとチオ尿素を特定の条件下で反応させることが含まれます。反応は通常、適切な溶媒と触媒の存在下で起こり、目的の生成物の形成を促進します。得られた化合物は、再結晶またはクロマトグラフィー技術によって精製され、純粋な形態のTPT-172が得られます。
工業的生産方法
TPT-172の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには、収率と純度を最大限に高めるための反応条件の最適化が含まれます。これには、温度、圧力、反応時間の制御が含まれます。最終生成物は、一貫性と有効性を確保するために、厳格な品質管理措置を受けます。
化学反応の分析
反応の種類
TPT-172は、次のようなさまざまな化学反応を起こします。
酸化: TPT-172は特定の条件下で酸化されて、対応するスルホキシドまたはスルホンを形成することができる。
還元: 還元反応は、TPT-172を対応するチオール誘導体に変換することができます。
置換: TPT-172は、チオフェン環上の官能基が他の基に置換される置換反応に関与することができます。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: さまざまなハロゲン化剤と求核剤が置換反応で使用されます。
主要な生成物
酸化: スルホキシドとスルホン。
還元: チオール誘導体。
置換: ハロゲン化チオフェン誘導体およびその他の置換生成物。
科学研究における用途
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a stabilizing agent for certain chemical reactions.
Biology: Investigated for its role in stabilizing protein complexes and preventing protein aggregation.
Medicine: Explored as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease. .
Industry: Utilized in the development of pharmaceuticals and as a component in certain industrial processes.
類似化合物との比較
類似化合物
TPT-260: レトロマー複合体に対する同様の安定化効果を持つ、別のチオフェンチオ尿素誘導体です。
R33: TPT-172と密接に関連する化合物で、タンパク質複合体の安定化と神経変性病理の減少における役割でも知られています。
独自性
TPT-172は、レトロマー複合体に対する特定の結合親和性と安定化効果においてユニークです。 他の類似化合物と比較して、TPT-172は、前臨床研究において、アミロイドβとタウのレベルを低下させ、記憶力を改善し、シナプスの完全性を高める効果が高いことが示されています .
特性
IUPAC Name |
thiophen-2-ylmethyl carbamimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S2.ClH/c7-6(8)10-4-5-2-1-3-9-5;/h1-3H,4H2,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYZVDOORWWFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CSC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20532454 | |
| Record name | (Thiophen-2-yl)methyl carbamimidothioate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20532454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32415-42-2 | |
| Record name | Carbamimidothioic acid, 2-thienylmethyl ester, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32415-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 33067 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032415422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC33067 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Thiophen-2-yl)methyl carbamimidothioate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20532454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



